molecular formula C7H13NO B11828359 [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol

[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol

Cat. No.: B11828359
M. Wt: 127.18 g/mol
InChI Key: PBCIFDRNDWGJDE-RNFRBKRXSA-N
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Description

[(1R,6S)-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound featuring a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au), which facilitate the formation of the bicyclic structure . The reaction conditions often include elevated temperatures and specific atmospheres to ensure the desired product is obtained efficiently.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases or acids depending on the desired product.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of the azabicyclo moiety. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol

InChI

InChI=1S/C7H13NO/c9-5-7-3-6(7)1-2-8-4-7/h6,8-9H,1-5H2/t6-,7-/m1/s1

InChI Key

PBCIFDRNDWGJDE-RNFRBKRXSA-N

Isomeric SMILES

C1CNC[C@@]2([C@H]1C2)CO

Canonical SMILES

C1CNCC2(C1C2)CO

Origin of Product

United States

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